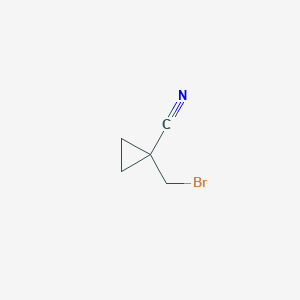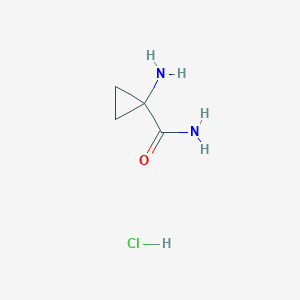
4-Bromo-3-fluoro-2-iodobenzotrifluoride
Übersicht
Beschreibung
4-Bromo-3-fluoro-2-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF4I. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the sequential halogenation of a benzotrifluoride derivative. The process may start with the bromination of benzotrifluoride, followed by fluorination and iodination under controlled conditions. The specific reagents and catalysts used can vary, but common halogenating agents include bromine, fluorine gas, and iodine monochloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-fluoro-2-iodobenzotrifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethyl group retained on the benzene ring .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-2-iodobenzotrifluoride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzotrifluoride in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen and trifluoromethyl groups. This activation facilitates nucleophilic substitution and coupling reactions by making the ring more susceptible to attack by nucleophiles or coupling partners. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the fluorine and iodine substituents.
2-Bromo-4-fluoro-3-iodobenzotrifluoride: A positional isomer with different substitution pattern.
4-Bromo-2,3-difluorobenzaldehyde: Contains a formyl group instead of the trifluoromethyl group.
Uniqueness
4-Bromo-3-fluoro-2-iodobenzotrifluoride is unique due to the presence of three different halogen atoms and a trifluoromethyl group on the same benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJYKACMOEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)



![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)

![4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)



